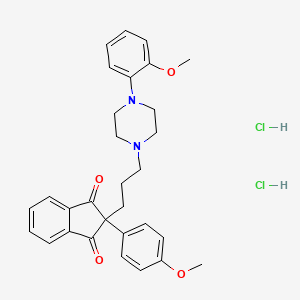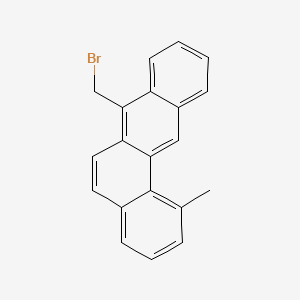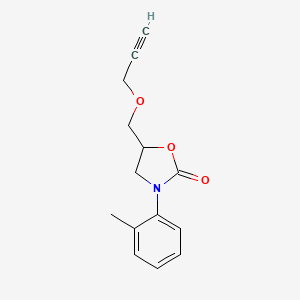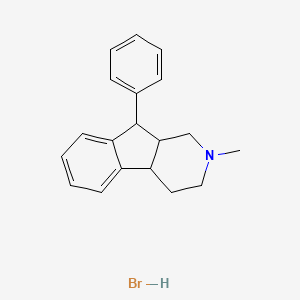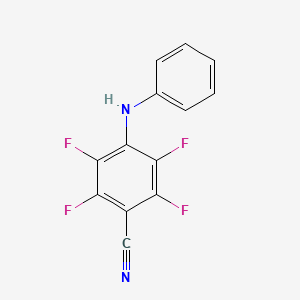
4-Anilino-2,3,5,6-tetrafluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-2,3,5,6-tetrafluorobenzonitrile is a chemical compound with the molecular formula C13H6F4N2 It is characterized by the presence of an aniline group attached to a tetrafluorobenzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,3,5,6-tetrafluorobenzonitrile typically involves the reaction of 2,3,5,6-tetrafluorobenzonitrile with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the aniline group replaces one of the fluorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and improve process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.
Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
4-Anilino-2,3,5,6-tetrafluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Anilino-2,3,5,6-tetrafluorobenzonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological macromolecules, while the tetrafluorobenzonitrile moiety can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzonitrile: Similar structure but with an amino group instead of an aniline group.
2,3,5,6-Tetrafluorobenzonitrile: Lacks the aniline group, making it less reactive in certain chemical reactions.
4-Anilino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
4-Anilino-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of both an aniline group and a tetrafluorobenzonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
31469-83-7 |
|---|---|
Formule moléculaire |
C13H6F4N2 |
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
4-anilino-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C13H6F4N2/c14-9-8(6-18)10(15)12(17)13(11(9)16)19-7-4-2-1-3-5-7/h1-5,19H |
Clé InChI |
HUONCPFNMIQJEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


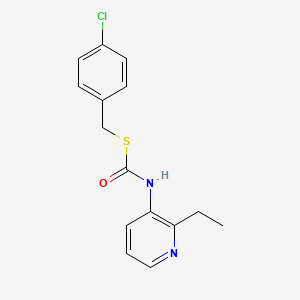
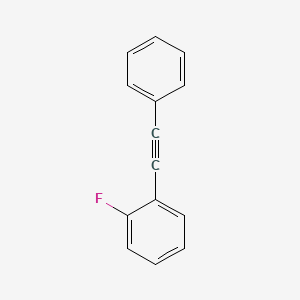
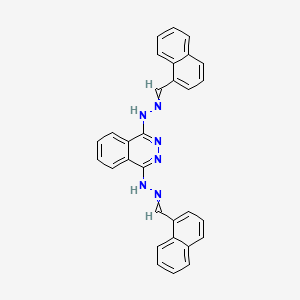
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
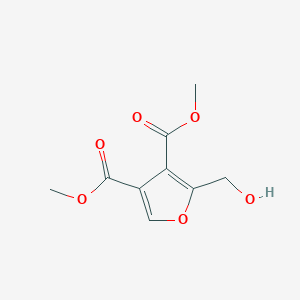

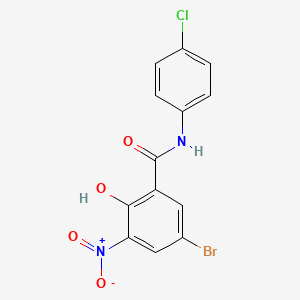

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
